molecular formula C55H76N16O12 B13384601 H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-NHEt

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-NHEt

Cat. No.: B13384601
M. Wt: 1153.3 g/mol
InChI Key: DGCPIBPDYFLAAX-UHFFFAOYSA-N
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Description

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-NHEt is a synthetic peptide composed of a sequence of amino acids. This compound is of significant interest due to its potential applications in various fields such as medicine, biology, and chemistry. The peptide sequence includes pyrroline, histidine, tryptophan, serine, tyrosine, glycine, leucine, arginine, and proline, each contributing to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-NHEt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive sites for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient production. High-performance liquid chromatography (HPLC) is often used for purification.

Chemical Reactions Analysis

Types of Reactions

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-NHEt can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-NHEt has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-NHEt involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist of certain receptors, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Triptorelin: A synthetic decapeptide used in the treatment of hormone-sensitive cancers.

    Goserelin: Another synthetic peptide with applications in cancer therapy.

    Leuprolide: A peptide used in the treatment of prostate cancer and other conditions.

Uniqueness

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-NHEt is unique due to its specific sequence and potential applications. Its combination of amino acids provides distinct properties that can be leveraged in various research and therapeutic contexts.

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[2-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H76N16O12/c1-4-59-53(82)44-12-8-20-71(44)54(83)38(11-7-19-60-55(56)57)66-49(78)39(21-30(2)3)65-46(75)27-62-47(76)40(22-31-13-15-34(73)16-14-31)67-52(81)43(28-72)70-50(79)41(23-32-25-61-36-10-6-5-9-35(32)36)68-51(80)42(24-33-26-58-29-63-33)69-48(77)37-17-18-45(74)64-37/h5-6,9-10,13-16,25-26,29-30,37-44,61,72-73H,4,7-8,11-12,17-24,27-28H2,1-3H3,(H,58,63)(H,59,82)(H,62,76)(H,64,74)(H,65,75)(H,66,78)(H,67,81)(H,68,80)(H,69,77)(H,70,79)(H4,56,57,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCPIBPDYFLAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H76N16O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1153.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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